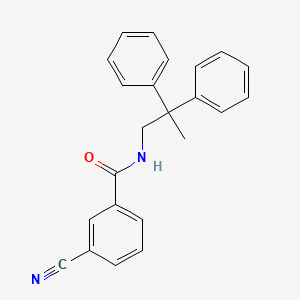

3-cyano-N-(2,2-diphenylpropyl)benzamide

Description

3-cyano-N-(2,2-diphenylpropyl)benzamide is a benzamide derivative characterized by a 3-cyano-substituted benzoyl group linked to a 2,2-diphenylpropylamine moiety.

Properties

IUPAC Name |

3-cyano-N-(2,2-diphenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-23(20-11-4-2-5-12-20,21-13-6-3-7-14-21)17-25-22(26)19-10-8-9-18(15-19)16-24/h2-15H,17H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPXHSCWGYXNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzamide Derivatives

¹Inferred molecular formula based on structural analysis.

Critical Analysis of Substituent Effects

Cyano Group

The 3-cyano substitution is conserved across all compared compounds. In CDPPB, the cyano group contributes to its role as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders .

N-Substituent Variations

- However, steric hindrance may reduce binding efficiency compared to smaller substituents.

- Pyrazole Ring (CDPPB): The rigid pyrazole core in CDPPB likely enforces a specific conformation, optimizing interactions with mGluR5’s allosteric site .

- Difluorophenyl Oxopropyl (Compound 2c): Fluorine atoms improve metabolic stability and electron-deficient aromatic interactions, while the oxopropyl chain introduces hydrogen-bonding capability .

- Trifluoromethyl (Flutolanil): The trifluoromethyl group in flutolanil enhances fungicidal activity by resisting enzymatic degradation in agricultural settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.